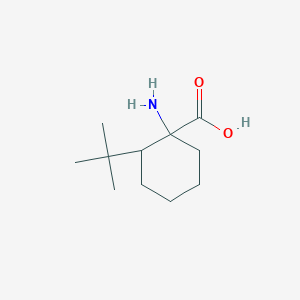
Sodium cyanurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium cyanurate is an inorganic compound with the formula NaC₃H₂N₃O₃. It is the sodium salt of cyanuric acid and appears as a white crystalline solid. This compound is primarily known for its use as a stabilizer for chlorine in swimming pools, but it also has various applications in different fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium cyanurate can be synthesized by reacting cyanuric acid with sodium carbonate or sodium bicarbonate. The reaction is typically carried out by kneading the raw materials in the presence of water at a temperature range of 60-100°C, preferably 60-80°C . The reaction can be represented as:
C3H3N3O3+Na2CO3→2NaC3H2N3O3+CO2+H2O
Industrial Production Methods: On an industrial scale, this compound is produced by neutralizing cyanuric acid with an alkaline substance such as sodium carbonate in an aqueous medium. This method requires a large amount of water due to the low solubility of cyanuric acid at room temperature .
Análisis De Reacciones Químicas
Types of Reactions: Sodium cyanurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyanic acid.
Substitution: It reacts with amines to form unsymmetrical ureas, which have a range of biological activities.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as lead oxide in aqueous solution.
Substitution: Amines under acidic conditions to form urea derivatives.
Major Products:
Cyanic Acid: Formed by the oxidation of this compound.
Unsymmetrical Ureas: Formed by the reaction with amines.
Aplicaciones Científicas De Investigación
Sodium cyanurate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with various biomolecules.
Industry: Utilized as a stabilizer for chlorine in swimming pools and as a flame retardant in various materials
Mecanismo De Acción
Sodium cyanurate can be compared with other similar compounds such as sodium dichloroisocyanurate and sodium hypochlorite:
Sodium Dichloroisocyanurate: Like this compound, it is used as a chlorine stabilizer and disinfectant.
Uniqueness: this compound’s ability to form stable complexes and its slow release of chlorine make it unique among chlorine stabilizers. This property is particularly beneficial in applications requiring consistent and prolonged disinfection.
Comparación Con Compuestos Similares
- Sodium dichloroisocyanurate
- Sodium hypochlorite
- Cyanuric acid
Propiedades
Número CAS |
2624-17-1 |
|---|---|
Fórmula molecular |
C3H3N3NaO3 |
Peso molecular |
152.06 g/mol |
Nombre IUPAC |
sodium;1,3-diaza-5-azanidacyclohexane-2,4,6-trione |
InChI |
InChI=1S/C3H3N3O3.Na/c7-1-4-2(8)6-3(9)5-1;/h(H3,4,5,6,7,8,9); |
Clave InChI |
QBILQWNTFUSQBC-UHFFFAOYSA-N |
SMILES |
C1(=O)NC(=O)[N-]C(=O)N1.[Na+] |
SMILES canónico |
C1(=O)NC(=O)NC(=O)N1.[Na] |
melting_point |
greater than 572 °F (NTP, 1992) |
| 2624-17-1 | |
Descripción física |
Water or Solvent Wet Solid |
Números CAS relacionados |
36452-21-8 |
Solubilidad |
Soluble (NTP, 1992) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



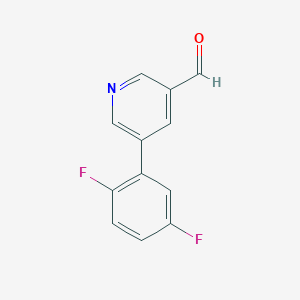
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B1629811.png)
![3-[(4-Methylphenoxy)methyl]azetidine](/img/structure/B1629812.png)
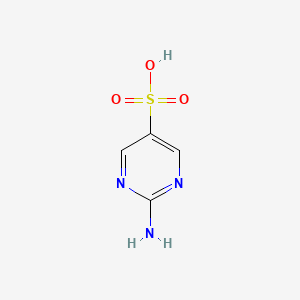

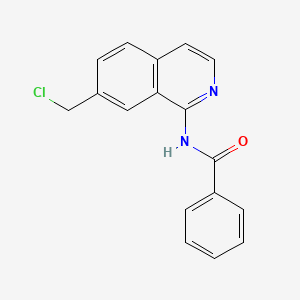
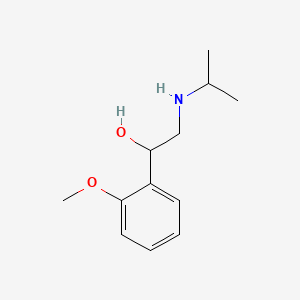

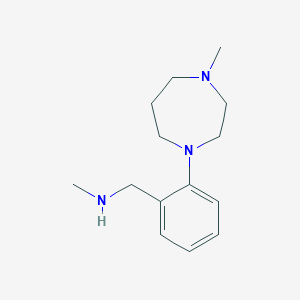
![[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B1629825.png)
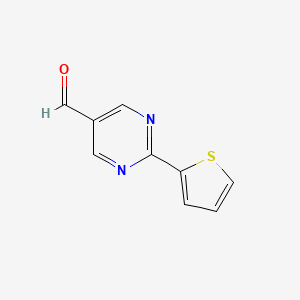
![1-[2-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1629829.png)
